molecular formula C13H8F3NO3 B2410848 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 773108-67-1

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

Cat. No.: B2410848
CAS No.: 773108-67-1
M. Wt: 283.206
InChI Key: CCNGYKFALZVXHZ-UHFFFAOYSA-N
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Description

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is an organic compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety through an ether linkage. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyridine-2-ol and 4-bromobenzoic acid.

    Reaction Conditions: The key step involves the formation of an ether bond between the pyridine and benzoic acid moieties. This is achieved through a nucleophilic substitution reaction, where the hydroxyl group of 5-(trifluoromethyl)pyridine-2-ol attacks the bromine atom of 4-bromobenzoic acid in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF).

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways involved in various physiological processes .

Comparison with Similar Compounds

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-6-11(17-7-9)20-10-4-1-8(2-5-10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNGYKFALZVXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To aq. NaOH (3.2 g, 80 mmol) was added silver nitrate (3.4 g, 40 mmol) and stirred for 10 min., then the mixture was cooled to 0° C. and the above aldehyde (4.62 g, 17 mmol) was added. The mixture was stirred overnight, then filtrate through celite. The filtrate was collected and acidified with conc. HCl. The solid was collected by filtration and dried under vacuum to give 4-(5-trifluoromethyl-pyridin-2-yloxy)-benzoic acid. (3.5 g)
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two

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